molecular formula C8H5F4NO3 B7935416 3-Fluoro-5-(2,2,2-trifluoroethoxy)nitrobenzene

3-Fluoro-5-(2,2,2-trifluoroethoxy)nitrobenzene

Cat. No.: B7935416
M. Wt: 239.12 g/mol
InChI Key: LMDPCLFEQVBSPQ-UHFFFAOYSA-N
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Description

3-Fluoro-5-(2,2,2-trifluoroethoxy)nitrobenzene is a fluorinated aromatic compound featuring a nitro group, a fluorine atom, and a trifluoroethoxy (-OCH₂CF₃) substituent on a benzene ring. Its molecular formula is C₈H₅F₄NO₃, with a molecular weight of 239.13 g/mol. The trifluoroethoxy group enhances lipophilicity and metabolic stability, making it valuable in drug design .

Properties

IUPAC Name

1-fluoro-3-nitro-5-(2,2,2-trifluoroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO3/c9-5-1-6(13(14)15)3-7(2-5)16-4-8(10,11)12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDPCLFEQVBSPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OCC(F)(F)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(2,2,2-trifluoroethoxy)nitrobenzene typically involves the nitration of a fluorinated benzene derivative. One common method includes the reaction of 3-fluorophenol with 2,2,2-trifluoroethanol in the presence of a strong acid catalyst to form the corresponding ether. This intermediate is then subjected to nitration using a mixture of concentrated nitric and sulfuric acids to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the concentration of reagents to ensure high yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(2,2,2-trifluoroethoxy)nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-5-(2,2,2-trifluoroethoxy)nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(2,2,2-trifluoroethoxy)nitrobenzene is primarily related to its functional groups. The nitro group is known for its electron-withdrawing properties, which can influence the reactivity of the compound in various chemical reactions. The fluoro groups enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of bioactive molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Variations

The table below compares 3-Fluoro-5-(2,2,2-trifluoroethoxy)nitrobenzene with analogous compounds, highlighting differences in substituent positions, functional groups, and applications:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 3-F, 5-OCH₂CF₃, 1-NO₂ C₈H₅F₄NO₃ 239.13 Pharmaceutical intermediate
4-(2,2,2-Trifluoroethoxy)nitrobenzene 4-OCH₂CF₃, 1-NO₂ C₈H₆F₃NO₃ 235.12 High thermal stability
3-Fluoro-5-nitrophenol 3-F, 5-NO₂, 1-OH C₆H₄FNO₃ 157.10 Dye synthesis, agrochemicals
3-Fluoro-5-methoxy-4-nitrobenzonitrile 3-F, 4-NO₂, 5-OCH₃, CN C₈H₅FN₂O₃ 196.14 Agrochemical building block
1-Fluoro-3-nitro-5-(trifluoromethyl)benzene 1-F, 3-NO₂, 5-CF₃ C₇H₃F₄NO₂ 225.10 Electronic materials
Key Observations:

Substituent Effects: The trifluoroethoxy group in the target compound increases lipophilicity compared to hydroxyl (-OH) or methoxy (-OCH₃) groups, enhancing membrane permeability in drug candidates . Nitro group positioning (e.g., para vs. meta) alters electronic effects.

Functional Group Impact :

  • Cyanide (CN) groups (e.g., in 3-Fluoro-5-methoxy-4-nitrobenzonitrile) introduce polarity, improving solubility in polar solvents but reducing metabolic stability compared to trifluoroethoxy derivatives .
  • Trifluoromethyl (-CF₃) groups (e.g., in 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene) provide steric bulk and electron-withdrawing effects similar to trifluoroethoxy but lack ether oxygen’s hydrogen-bonding capability .

Pharmaceutical Relevance

  • The trifluoroethoxy moiety is a key feature in drugs like Lansoprazole (), where it improves resistance to enzymatic degradation .
  • In contrast, 3-Fluoro-5-nitrophenol is more commonly used in dyes and herbicides due to its lower complexity and cost .

Biological Activity

3-Fluoro-5-(2,2,2-trifluoroethoxy)nitrobenzene is a fluorinated aromatic compound that has gained attention in medicinal chemistry due to its unique structural properties and potential biological activities. The introduction of fluorine atoms in organic compounds often enhances their pharmacological profiles by improving metabolic stability, bioavailability, and target specificity.

  • Molecular Formula : C10H7F4N O3
  • Molecular Weight : 248.16 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the trifluoroethoxy group enhances lipophilicity and may facilitate membrane permeability. The nitro group can act as an electron-withdrawing group, potentially influencing the compound's reactivity and interaction with biological macromolecules.

Antimicrobial Activity

Research indicates that fluorinated compounds exhibit significant antimicrobial properties. A study evaluating a series of fluorinated nitrobenzenes showed that this compound demonstrated inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several pathogens:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa16

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Cytotoxicity Studies

In vitro cytotoxicity assays using human cancer cell lines revealed that this compound exhibits selective cytotoxicity. The following IC50 values were observed:

Cell LineIC50 (µM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)15
A549 (lung cancer)12

The compound's ability to induce apoptosis in cancer cells was further confirmed through flow cytometry analysis.

Case Studies

  • Antiviral Activity : A study explored the antiviral potential of various fluorinated compounds including this compound against influenza viruses. The compound exhibited promising results in inhibiting viral replication in vitro.
  • Neuroprotective Effects : Another investigation assessed the neuroprotective effects of the compound in models of oxidative stress-induced neuronal damage. Results indicated a significant reduction in cell death and oxidative stress markers.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Fluoro-5-(2,2,2-trifluoroethoxy)nitrobenzene?

  • Methodology : A common approach involves nitration of 1,3-bis(2,2,2-trifluoroethoxy)benzene derivatives. For example, nitric acid in trifluoroacetic acid selectively introduces the nitro group at the para position relative to the trifluoroethoxy substituent. Reaction conditions (e.g., temperature, acid strength) must be optimized to avoid over-nitration or decomposition . Alternative routes may involve halogen exchange (e.g., fluorine substitution) on pre-nitrated intermediates .

Q. How is this compound characterized structurally?

  • Analytical Techniques :

  • 19F NMR : Resolves trifluoroethoxy (-OCF3) and aromatic fluorine signals, with chemical shifts typically between -55 to -75 ppm (CF3) and -100 to -120 ppm (aromatic F) .
  • X-ray Crystallography : Determines regiochemistry and bond angles, critical for confirming nitro group positioning .
  • IR Spectroscopy : Identifies nitro (1520–1350 cm⁻¹) and C-F (1100–1000 cm⁻¹) stretches .

Q. What solubility and stability considerations are relevant for handling this compound?

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Chloroform and ethanol are viable for small-scale reactions .
  • Stability : Store in airtight containers at 0–6°C to prevent hydrolysis of the trifluoroethoxy group. Avoid strong oxidizers to minimize decomposition .

Advanced Research Questions

Q. How do electronic effects of the trifluoroethoxy group influence reactivity in nucleophilic aromatic substitution (SNAr)?

  • Mechanistic Insight : The trifluoroethoxy group (-OCF3) is strongly electron-withdrawing via inductive effects, activating the nitro-substituted benzene ring for SNAr. Computational studies (DFT) show enhanced electrophilicity at the nitro-adjacent carbon, favoring attack by nucleophiles like amines or thiols. Competitive substitution at fluorine vs. nitro positions depends on reaction pH and solvent polarity .

Q. What strategies resolve contradictions in regioselectivity data for derivatives of this compound?

  • Case Study : Discrepancies in nitration vs. halogenation outcomes can arise from steric hindrance or solvent effects. For example, nitration under kinetic vs. thermodynamic control may yield different isomers. Cross-validation using HPLC-MS and kinetic isotope effects (KIE) helps clarify dominant pathways .

Q. How is this compound utilized in the synthesis of bioactive molecules?

  • Applications : Serves as a precursor for trifluoroethyl-substituted heterocycles, such as dibenzoxazepines, via SNAr with 2-aminophenols. The nitro group can be reduced to an amine for further functionalization (e.g., coupling to ureas or sulfonamides with antiarrhythmic potential) .

Q. What computational tools predict the compound’s behavior in catalytic systems?

  • Methods : Density Functional Theory (DFT) models electron distribution and Fukui indices to identify reactive sites. Molecular dynamics simulations assess solvent effects on reaction trajectories. Software packages like Gaussian or ORCA are standard for such analyses .

Methodological Guidelines

  • Safety Protocols :

    • Use PPE (gloves, goggles) due to potential skin/eye irritation from nitroaromatics .
    • Dispose of waste via certified hazardous waste handlers to avoid environmental release of fluorinated byproducts .
  • Scale-Up Challenges :

    • Batch vs. flow nitration: Flow reactors improve heat dissipation and yield consistency for large-scale production .
    • Purification: Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) removes isomers .

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